molecular formula C9H9BrO2 B1387265 1-(3-Bromo-4-hydroxyphenyl)propan-1-one CAS No. 18430-72-3

1-(3-Bromo-4-hydroxyphenyl)propan-1-one

Cat. No.: B1387265
CAS No.: 18430-72-3
M. Wt: 229.07 g/mol
InChI Key: LFFDDMWXMSAFSM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9BrO2. It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, along with a propanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common method involves the reaction of phenol with bromoacetone under alkaline conditions. The reaction is typically carried out at room temperature and is neutralized with an acid after completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-bromo-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-bromo-4-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation and not fully understood .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxypropiophenone
  • 3-Bromo-1-(4-bromophenyl)propan-1-one
  • 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Uniqueness

1-(3-Bromo-4-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFDDMWXMSAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research article's findings regarding 1-(3-Bromo-4-hydroxyphenyl)propan-1-one?

A1: The research article focuses on a novel method for selective alpha-monobromination of alkylaryl ketones using ionic liquids []. This method was successfully applied to synthesize this compound, highlighting the method's effectiveness for this specific compound []. The significance lies in the potential for a more efficient and environmentally friendly synthesis route for this and similar compounds.

Q2: What are the advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for the synthesis of this compound as described in the paper?

A2: The research highlights several advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for this specific reaction []. These include:

  • High selectivity: The method demonstrates high selectivity for the alpha-position, leading to the desired monobrominated product with minimal byproducts [].
  • Good yields: The reaction provides good yields of this compound, making it a potentially viable method for synthesis [].
  • Mild reaction conditions: The reaction proceeds efficiently at room temperature, eliminating the need for harsh conditions [].
  • Solvent-free conditions: The use of ionic liquids allows for a solvent-free reaction, minimizing waste and environmental impact [].
  • Recyclability of ionic liquids: The ionic liquids used can be recycled and reused, further contributing to the sustainability of the method [].

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